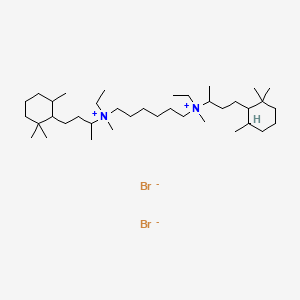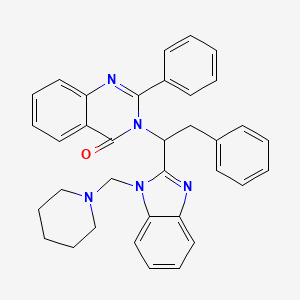
Einecs 274-148-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Calcium sulfonate is widely used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of sulfur trioxide or oleum as sulfonating agents. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, calcium sulfonate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of alkylbenzenes in the presence of a catalyst, followed by neutralization with calcium hydroxide. The product is then purified and concentrated to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted sulfonates.
Scientific Research Applications
Calcium sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used as a lubricant additive, corrosion inhibitor, and detergent in various industrial processes.
Mechanism of Action
The mechanism of action of calcium sulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular signaling pathways by interacting with specific receptors and enzymes. In industrial applications, it acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear .
Comparison with Similar Compounds
Similar Compounds
- Barium sulfonate
- Magnesium sulfonate
- Sodium sulfonate
Comparison
Calcium sulfonate is unique due to its high thermal stability and excellent lubricating properties. Compared to barium sulfonate, it is less toxic and more environmentally friendly. Magnesium sulfonate has similar properties but is less effective as a lubricant additive. Sodium sulfonate is more soluble in water but has lower thermal stability compared to calcium sulfonate .
Properties
CAS No. |
69847-36-5 |
|---|---|
Molecular Formula |
C18H12MnN2O6S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
hydron;manganese(2+);4-[(4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Mn/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
YNTQMNBONRIZCJ-UHFFFAOYSA-L |
Canonical SMILES |
[H+].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



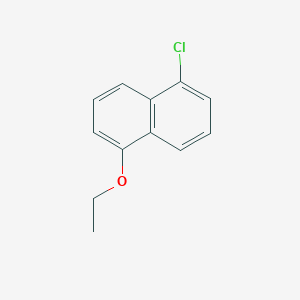
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)

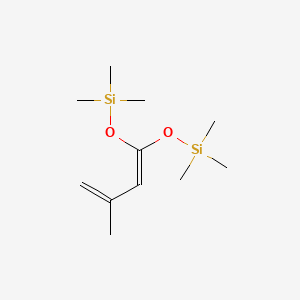
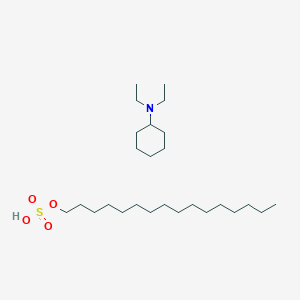
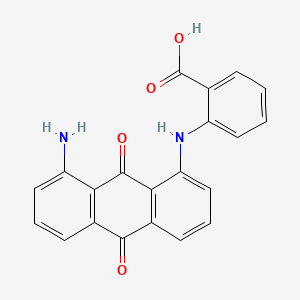
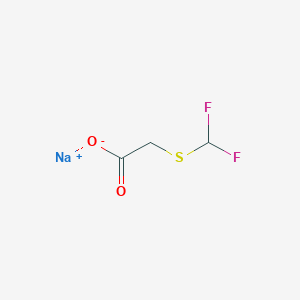



![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
